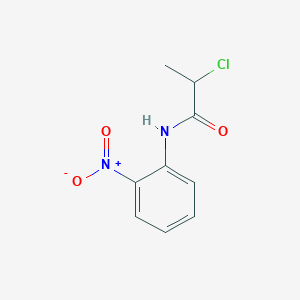

2-chloro-N-(2-nitrophenyl)propanamide

描述

Contextual Significance of Halogenated and Nitrated Propanamide Architectures

The incorporation of halogen and nitro groups into propanamide structures is a common strategy in medicinal chemistry and materials science to modulate molecular properties. Halogenation, the introduction of a halogen atom such as chlorine, can enhance the lipophilicity and metabolic stability of a compound. This modification can also introduce new intermolecular interactions, such as halogen bonding, which can influence the binding of the molecule to biological targets. nih.govresearchgate.net Halogenated compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netdartmouth.edumdpi.com

The nitro group (-NO2) is a potent electron-withdrawing group that significantly impacts the electronic properties of a molecule. nih.govwikipedia.org Its presence can increase the polarity of a compound and its ability to participate in hydrogen bonding. libretexts.org Nitro-containing compounds are found in a vast number of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, antihypertensive, and antiparasitic effects. nih.govnih.gov The combination of both halogen and nitro functionalities within a single propanamide molecule, therefore, presents an intriguing scaffold for scientific investigation.

Scope and Academic Research Focus on 2-Chloro-N-(2-nitrophenyl)propanamide

This compound is a specific chemical entity within the broader class of halogenated and nitrated propanamides. While extensive research exists for the general class of N-substituted propanamides, dedicated academic studies focusing specifically on this compound are limited. Much of the available information is in the form of database entries and supplier specifications.

This compound is identified by the Chemical Abstracts Service (CAS) Number 206054-37-7. bldpharm.com Its molecular formula is C9H9ClN2O3. uni.lu The molecular structure consists of a propanamide chain where the nitrogen atom is attached to a 2-nitrophenyl group, and a chlorine atom is substituted at the second position of the propane (B168953) chain.

The research focus for this particular compound appears to be primarily as a chemical intermediate or a building block for the synthesis of more complex molecules. Its structural features, namely the reactive chloro-amide functionality and the synthetically versatile nitro group, make it a potentially useful precursor in various synthetic pathways. However, detailed investigations into its specific biological activities or material properties are not widely published in peer-reviewed literature.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. While experimentally determined data is scarce, computational predictions provide valuable insights into its characteristics.

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClN2O3 |

| Molecular Weight | 228.63 g/mol |

| XLogP3 | 2.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 228.030171 g/mol |

| Monoisotopic Mass | 228.030171 g/mol |

| Topological Polar Surface Area | 74.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 289 |

Data sourced from PubChem. uni.lu

Synthesis and Spectroscopic Data

A general synthetic route to N-substituted propanamides involves the acylation of an appropriate amine with a propanoyl chloride derivative. For this compound, a plausible synthesis would involve the reaction of 2-nitroaniline (B44862) with 2-chloropropanoyl chloride.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGNNTYZTSTHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286979 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206054-37-7 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206054-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Precursor Synthesis and Aniline (B41778) Functionalization

2-Chloropropanoic Acid : This carboxylic acid contains the core elements of the propanamide backbone and the strategically placed chlorine atom. It exists as a racemic mixture or in enantiomerically pure forms, (S)-2-chloropropanoic acid and (R)-2-chloropropanoic acid, which are crucial for stereoselective synthesis.

Functionalization primarily involves the activation of these precursors for the subsequent amidation step. The aniline amine group is typically used directly as the nucleophile, while the carboxylic acid requires activation, most commonly by converting it into a more reactive derivative.

Amidation Reactions and Propanamide Backbone Formation

The central chemical transformation in the synthesis of 2-chloro-N-(2-nitrophenyl)propanamide is the formation of the amide bond between the 2-nitroaniline (B44862) and the 2-chloropropanoic acid moieties.

Acyl Chloride Reaction Pathways

The most conventional and direct method for forming the amide bond in this context is through an acyl chloride intermediate. libretexts.org This pathway involves a nucleophilic addition-elimination reaction. chemguide.co.uk

Formation of 2-Chloropropanoyl Chloride : The carboxylic acid precursor, 2-chloropropanoic acid, is first converted into the more reactive acyl chloride, 2-chloropropanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. savemyexams.comsavemyexams.com

Amidation Reaction : The resulting 2-chloropropanoyl chloride is then reacted with 2-nitroaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.uksavemyexams.com This reaction is often vigorous and is typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk

The synthesis of analogous compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide, has been successfully demonstrated using chloroacetyl chloride and p-nitroaniline, highlighting the viability of this approach. ijpsr.inforesearchgate.net

Table 1: Acyl Chloride Amidation Reaction Parameters (Analogous Syntheses)

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aniline | Chloroacetyl chloride | Neat | Room Temperature, 1 hr | 2-chloro-N-phenylacetamide | ekb.eg |

| p-Nitroaniline | Chloroacetyl chloride | Aqueous | Room Temperature | 2-chloro-N-(4-nitrophenyl)acetamide | ijpsr.info |

| Various Amines | Ethanoyl chloride | Concentrated Solution | Cold | N-substituted ethanamide | chemguide.co.uk |

Alternative Amidation Protocols

While the acyl chloride method is robust, modern synthetic chemistry offers several alternative protocols that can provide advantages in terms of milder conditions, improved yields, or avoidance of hazardous reagents.

Direct Carboxylic Acid-Amine Coupling : This approach bypasses the need to isolate the acyl chloride. Carboxylic acids and amines can be coupled directly using a variety of reagents that activate the carboxylic acid in situ. A common example involves the use of carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This method was successfully used to synthesize 2-Chloro-N-(4-nitrophenyl)benzamide from 2-chlorobenzoic acid and 4-nitroaniline. chemicalbook.com

Boron-Based Reagents : Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective mediators for the direct amidation of carboxylic acids and amines with equimolar quantities of each, often providing high conversions and yields. acs.org

Phosphonium (B103445) Salt-Mediated Amidation : Another strategy involves the in situ generation of activating phosphonium salts. For instance, mixing N-chlorophthalimide and triphenylphosphine (B44618) with the carboxylic acid and amine can generate chloro- and imido-phosphonium species that efficiently promote amide bond formation at room temperature. acs.orgresearchgate.net

Reductive Amidation : Innovative methods have been developed that utilize nitroarenes directly as the amine source in a one-pot reductive amidation process. researchgate.net These reactions couple carboxylic acids with nitroarenes in the presence of a reducing agent, avoiding the need to pre-form the aniline. acs.orgresearchgate.net This represents a highly atom-economical approach, though its application would require careful optimization to ensure chemoselectivity. researchgate.net

Table 2: Alternative Amidation Methodologies

| Method | Activating/Coupling Agent | Key Features | Reference |

|---|---|---|---|

| Direct Coupling | EDCI / DMAP | One-pot procedure, mild conditions. | chemicalbook.com |

| Boron-Mediated | B(OCH₂CF₃)₃ | High conversion, applicable to a wide range of substrates. | acs.org |

| Phosphonium Salts | N-chlorophthalimide / PPh₃ | In situ generation of activating agent, room temperature reaction. | acs.orgresearchgate.net |

| Reductive Amidation | Various (e.g., H₂, metal catalysts) | High atom economy, uses nitroarenes directly. | acs.orgresearchgate.net |

Strategic Introduction of Halogen and Nitro Moieties

The molecular architecture of this compound contains two key functional groups on different parts of the molecule: a chlorine atom on the aliphatic propanamide chain and a nitro group on the aromatic ring. The most logical and efficient synthetic strategy involves the use of precursors that already contain these functionalities.

The preferred method is the coupling of 2-nitroaniline with 2-chloropropanoic acid (or its activated form). This "convergent" approach ensures that the chloro and nitro groups are positioned correctly from the outset, avoiding problematic post-synthesis functionalization steps.

Alternative, less efficient strategies could hypothetically involve:

Nitration of N-phenyl-2-chloropropanamide : This would likely result in a mixture of ortho-, meta-, and para-nitro isomers, leading to low yields of the desired ortho product and creating significant purification challenges.

Chlorination of N-(2-nitrophenyl)propanamide : Selectively chlorinating the alpha-carbon of the propanamide side chain without affecting the activated aromatic ring would be difficult to control and could lead to multiple side products.

Therefore, the strategic use of pre-functionalized building blocks is the superior and standard method for synthesizing this and related compounds.

Chiral Synthesis and Stereoselective Approaches

The C2 carbon of the propanamide group in this compound is a stereocenter. Consequently, the compound can exist as two enantiomers: (S)-2-chloro-N-(2-nitrophenyl)propanamide and (R)-2-chloro-N-(2-nitrophenyl)propanamide.

Chiral Resolution Techniques

The propanamide backbone of this compound contains a chiral center at the second carbon, meaning the compound exists as a pair of enantiomers. The separation of such racemic mixtures, or the direct synthesis of a single enantiomer, is crucial in many applications. While literature specifically detailing the chiral resolution of this compound is limited, several established and emerging techniques are applicable to this class of α-chloro-N-aryl amides.

One of the most common methods for chiral resolution involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting it with a chiral resolving agent. wikipedia.org For amides, this can be challenging, but if the synthesis starts from a racemic amine, resolution can be performed at that earlier stage. For instance, chiral acids like tartaric acid can form diastereomeric salts with a racemic amine, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively catalyze the formation of an amide from one enantiomer of a chiral amine and an ester, leaving the other enantiomer unreacted. google.com This method offers high enantioselectivity under mild conditions.

More advanced asymmetric synthesis strategies aim to produce a single enantiomer directly, avoiding the need for resolution and the inherent loss of 50% of the material. A novel approach known as Umpolung Amide Synthesis (UmAS) has been developed for the epimerization-free synthesis of N-aryl amides. nih.govnih.gov This method, which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, avoids the formation of an epimerization-prone electrophilic acyl donor, thus preserving the stereochemical integrity of α-chiral products. nih.govnih.govresearchgate.net Additionally, recent progress in photoenzymatic catalysis has enabled the highly enantioselective coupling of α,α-dichloroamides with alkenes to yield α-chloroamides, representing a cutting-edge method for generating such chiral centers. nih.gov

| Technique | Description | Applicability Notes | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Reaction of a racemic precursor amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts with different solubilities, allowing for separation by crystallization. | Applied to the amine precursor before acylation. Success is dependent on finding a suitable resolving agent and crystallization conditions. | wikipedia.org |

| Enzymatic Resolution | Use of an enzyme, such as a lipase, to selectively acylate one enantiomer of a chiral amine, allowing for the separation of the resulting amide from the unreacted amine enantiomer. | Offers high enantioselectivity under mild reaction conditions. Requires screening for a suitable enzyme. | google.com |

| Asymmetric Synthesis (UmAS) | Umpolung Amide Synthesis (UmAS) reacts α-halo nitroalkanes with N-aryl hydroxylamines, avoiding traditional coupling agents and preventing epimerization at the α-carbon. | A modern, epimerization-free method for producing chiral N-aryl amides directly. | nih.govnih.gov |

| Photoenzymatic Asymmetric Synthesis | An evolved "ene"-reductase catalyzes the coupling of α,α-dichloroamides with alkenes under photochemical conditions to produce enantioenriched α-chloroamides. | A highly advanced technique providing excellent chemo- and stereoselectivity for related structures. | nih.gov |

Synthesis of Structurally Related Analogs and Derivatives

The structure of this compound can be systematically modified at three key positions: the phenyl ring, the propanamide chain, and through the incorporation of heterocyclic systems.

Variations on the phenyl ring are most commonly achieved by beginning the synthesis with a differently substituted aniline. The standard synthesis involves the acylation of the parent aniline (in this case, 2-nitroaniline) with 2-chloropropanoyl chloride. By replacing 2-nitroaniline with other substituted anilines, a wide array of analogs can be generated.

For instance, additional substituents can be introduced onto the nitrophenyl ring. The synthesis of various 2-chloro-N-(substituted)phenylacetamides has been reported, demonstrating the feasibility of incorporating groups like additional chloro or nitro moieties. scbt.comresearchgate.net Research on related N-substituted benzamides has shown that the presence of chlorine or nitro groups on the phenyl ring can significantly influence the biological properties of the molecule. nih.gov The general synthetic route involves dissolving the desired substituted aniline in a suitable solvent and reacting it with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.

| Starting Aniline | Resulting Analog | Synthetic Principle | Reference |

|---|---|---|---|

| 4-Fluoro-3-nitroaniline | 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide | Standard acylation of a commercially available substituted aniline. | N/A |

| 2-Chloro-5-nitroaniline | 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide | Acylation of a dichloro-substituted aniline to introduce further halogenation. | scbt.com |

| 4-Methyl-2-nitroaniline | 2-chloro-N-(4-methyl-2-nitrophenyl)propanamide | Utilizes a starting material with an electron-donating group in addition to the nitro group. | N/A |

| 4-Methoxy-2-nitroaniline | 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide | Incorporates an electron-donating methoxy (B1213986) group onto the aromatic ring. | N/A |

The propanamide chain offers several points for modification. The length of the alkyl chain can be altered by using a different α-chloro acyl chloride in the initial acylation step. For example, using 2-chloroacetyl chloride would yield the corresponding acetamide (B32628) analog, 2-chloro-N-(2-nitrophenyl)acetamide, a compound that serves as a versatile precursor for further reactions. researchgate.net Conversely, using 2-chlorobutanoyl chloride would extend the chain to a butanamide.

The substituent at the 2-position can also be varied. While the chloro group is a useful synthetic handle due to its ability to act as a leaving group in nucleophilic substitution reactions, other halogens (e.g., bromine) could be used. Furthermore, the development of novel amide bond formation techniques, such as the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, provides a pathway to a wide variety of aliphatic and aromatic amide analogs under mild conditions. acs.org This method is tolerant of numerous functional groups and allows for significant diversity in the acyl portion of the final amide product. acs.org

| Acylating Agent/Precursor | Resulting Analog | Type of Variation | Reference |

|---|---|---|---|

| 2-Chloroacetyl chloride | 2-chloro-N-(2-nitrophenyl)acetamide | Shorter acyl chain (C2) | researchgate.net |

| 2-Chlorobutanoyl chloride | 2-chloro-N-(2-nitrophenyl)butanamide | Longer acyl chain (C4) | N/A |

| 2-Bromo-2-phenylacetyl chloride | 2-bromo-N-(2-nitrophenyl)-2-phenylacetamide | Different α-substituent (Br) and addition of a phenyl group | N/A |

| N-(2-nitrophenyl) hydrazonyl bromides | Varies (e.g., N-(2-nitrophenyl)benzamide) | Alternative amide synthesis allowing diverse acyl groups | acs.org |

The reactive α-chloro atom makes 2-chloro-N-aryl amides valuable precursors for the synthesis of a wide range of heterocyclic compounds. The chlorine can be readily displaced by nucleophiles, often followed by an intramolecular cyclization to form a new ring system. researchgate.net

One common strategy involves the reaction of 2-chloro-N-arylacetamides (analogs of the target compound) with various nucleophiles to build heterocycles. For example, reaction with compounds containing sulfur and nitrogen nucleophiles can lead to the formation of thiazolidin-4-ones or thieno[2,3-b]pyridines. researchgate.netnih.govacs.org

More complex structures can be assembled by reacting the α-chloro amide moiety with an existing heterocyclic scaffold. For example, N-aryl-2-chloroacetamides have been reacted with 5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones to produce complex thioether-linked structures, which can then be cyclized to form fused thieno[2,3-c]isoquinoline systems. nih.govresearchgate.net Another advanced method involves the palladium-catalyzed intramolecular cyclization of precursors like 2-chloro-N-(2-vinyl)aniline to selectively form carbazoles, indoles, or dibenzazepines, where the selectivity is controlled by the choice of ligand. nih.gov

| Precursor | Reactant/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-chloro-N-arylacetamide | Thiourea (intramolecular cyclization) | Thiazolidin-4-one derivatives | researchgate.net |

| 2-chloro-N-arylacetamide | 2-Thioxo-1,2-dihydropyridine-3-carbonitriles | Thieno[2,3-b]pyridine derivatives | nih.govacs.org |

| N-aryl-2-chloroacetamide | Tetrahydroisoquinoline-3(2H)-thiones | Thieno[2,3-c]isoquinoline derivatives | nih.govresearchgate.net |

| 2-chloro-N-(2-vinyl)aniline | Palladium catalyst with specific ligands | Carbazoles, Indoles, Dibenzazepines | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom in 2-chloro-N-(2-nitrophenyl)propanamide is susceptible to nucleophilic substitution, a reaction influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The electron-withdrawing nature of the adjacent amide group and the nitrophenyl ring enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime target for nucleophilic attack.

Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, with cyclic secondary amines indicate that these reactions typically proceed through a stepwise mechanism. This involves the formation of a tetrahedral intermediate, with the rate-determining step being either the formation or the breakdown of this intermediate, depending on the specific reactants and conditions.

A variety of nucleophiles can displace the chloride ion. For instance, reactions with primary and secondary amines lead to the formation of the corresponding amino-substituted derivatives. Thiolates can be employed to introduce sulfur-containing moieties, while azide (B81097) ions can be used to synthesize the corresponding azido (B1232118) compound, a versatile intermediate for further transformations.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (e.g., Piperidine) | 2-(dialkylamino)-N-(2-nitrophenyl)propanamide | Aprotic solvent (e.g., acetonitrile), room temperature |

| Thiolates (e.g., Sodium thiophenoxide) | 2-(phenylthio)-N-(2-nitrophenyl)propanamide | Polar aprotic solvent (e.g., DMF), elevated temperature |

| Azide ion (e.g., Sodium azide) | 2-azido-N-(2-nitrophenyl)propanamide | Aqueous or polar aprotic solvent, moderate heat |

Reduction Chemistry of the Nitro Group

The nitro group on the phenyl ring of this compound is a key site for chemical modification, particularly through reduction reactions. The transformation of the nitro group into an amino group significantly alters the electronic properties and reactivity of the aromatic ring.

Selective Reduction Pathways

The selective reduction of the nitro group in the presence of the chloro and amide functionalities can be achieved using various reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common and effective method. Chemical reducing agents like tin(II) chloride (SnCl2) in acidic media or iron (Fe) powder in the presence of an acid are also widely employed for this transformation. These methods are generally mild enough to avoid the reduction of the amide group or cleavage of the carbon-chlorine bond.

Formation of Amino Derivatives

The successful reduction of the nitro group yields 2-amino-N-(2-chlorophenyl)propanamide. This amino derivative is a valuable synthetic intermediate. The presence of the primary aromatic amine functionality opens up a wide range of subsequent chemical transformations, including diazotization reactions to introduce other functional groups, acylation to form amides, and alkylation reactions.

| Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| H₂, Pd/C | 2-amino-N-(2-chlorophenyl)propanamide | Methanol or ethanol (B145695) solvent, room temperature, atmospheric pressure |

| SnCl₂, HCl | 2-amino-N-(2-chlorophenyl)propanamide | Ethanol or ethyl acetate (B1210297) solvent, reflux temperature |

| Fe, HCl/Acetic Acid | 2-amino-N-(2-chlorophenyl)propanamide | Aqueous ethanol, reflux temperature |

Hydrolytic Stability and Amide Bond Cleavage

The amide bond in this compound exhibits significant stability under neutral conditions. However, it can be cleaved under acidic or basic conditions, a process known as hydrolysis. arkat-usa.org The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. youtube.commasterorganicchemistry.comkhanacademy.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to a carboxylate salt and an amine. youtube.comkhanacademy.orgchemistrysteps.com The presence of the electron-withdrawing nitro group on the phenyl ring can influence the rate of hydrolysis by affecting the electron density at the carbonyl carbon.

| Condition | Products | General Observations |

|---|---|---|

| Acidic Hydrolysis (e.g., aq. HCl, heat) | 2-chloropropanoic acid and 2-nitroaniline (B44862) | Requires strong acid and elevated temperatures. |

| Basic Hydrolysis (e.g., aq. NaOH, heat) | Sodium 2-chloropropanoate and 2-nitroaniline | Requires strong base and prolonged heating. |

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. The nitro group is a meta-directing group, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 4 and 6).

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will proceed under harsher conditions than for an unsubstituted benzene (B151609) ring. The incoming electrophile will be directed to the positions that are least deactivated by the nitro group. The presence of the N-propanamide substituent, which is ortho, para-directing but also deactivating, will further influence the regioselectivity of these reactions.

Cycloaddition Reactions and Heterocycle Formation

The unsaturated nitrophenyl moiety and the propanamide backbone of this compound offer the potential for participation in cycloaddition reactions, leading to the formation of various heterocyclic structures.

The electron-deficient nature of the nitrophenyl ring makes it a potential dienophile in Diels-Alder reactions, particularly with electron-rich dienes. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.com Furthermore, the nitro group itself can act as a dipolarophile in [3+2] dipolar cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. nih.govchesci.commdpi.comwikipedia.orgnumberanalytics.com While specific examples involving this compound are not extensively documented, the inherent reactivity of its functional groups suggests its utility in such transformations for the synthesis of complex heterocyclic systems.

| Reaction Type | Potential Reactant | Expected Heterocyclic Product |

|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene (B86901) derivative |

| [3+2] Dipolar Cycloaddition | Organic azide (e.g., benzyl (B1604629) azide) | Triazole derivative |

| [3+2] Dipolar Cycloaddition | Nitrile oxide (e.g., benzonitrile (B105546) oxide) | Isoxazoline derivative |

Functional Group Interconversions and Advanced Transformations

The chemical reactivity of this compound is characterized by the interplay of its key functional groups: the α-chloro amide and the ortho-nitroaryl moieties. These groups allow for a range of functional group interconversions and advanced transformations, with intramolecular cyclization being a particularly significant pathway. Mechanistic investigations into related compounds have elucidated the pathways through which these transformations occur, providing a framework for understanding the reactivity of this compound.

A primary advanced transformation of this compound is its conversion to heterocyclic structures, most notably quinoxalinone derivatives. This process is typically initiated by the reduction of the nitro group, which is a common and versatile transformation in organic synthesis. The reduction of the nitro group to an amino group transforms the electron-withdrawing nitroaryl moiety into a nucleophilic aniline (B41778) derivative. This newly formed amino group is strategically positioned to participate in an intramolecular nucleophilic substitution reaction.

The general mechanism for this transformation involves the following key steps:

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). sapub.org

Intramolecular Nucleophilic Attack: The resulting N-(2-aminophenyl)-2-chloropropanamide intermediate contains a nucleophilic amino group ortho to the amide side chain. This amino group can readily attack the electrophilic carbon atom bearing the chlorine atom.

Cyclization and Tautomerization: The intramolecular attack leads to the formation of a six-membered heterocyclic ring and the elimination of hydrogen chloride. The initial cyclized product can then tautomerize to the more stable quinoxalinone structure.

This reductive cyclization is an efficient method for the synthesis of 3-methyl-1H-quinoxalin-2-one from this compound. A novel approach for synthesizing such quinoxalinones involves a sequence of acylation, nitration, reduction, and subsequent intramolecular alkylation, which underscores the utility of this transformation. researchgate.net The synthesis of a similar quinoxalin-2-one from 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide further supports this reaction pathway. sapub.org

The following table summarizes the key reagents and expected products for the reductive cyclization of this compound.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. H₂, Pd/C 2. Base (e.g., NaHCO₃) | 3-methyl-1H-quinoxalin-2-one | Reductive Cyclization |

| This compound | 1. Fe, HCl 2. Neutralization | 3-methyl-1H-quinoxalin-2-one | Reductive Cyclization |

| This compound | 1. SnCl₂, HCl 2. Neutralization | 3-methyl-1H-quinoxalin-2-one | Reductive Cyclization |

Further functional group interconversions can be envisioned for the resulting quinoxalinone scaffold, allowing for the synthesis of a diverse range of derivatives. For instance, the amide nitrogen of the quinoxalinone can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, although these are transformations of the product and not the initial subject compound.

In addition to reductive cyclization, other advanced transformations involving the α-chloro amide moiety are theoretically possible, such as nucleophilic substitution with various nucleophiles. However, the intramolecular reaction is often favored due to the proximity of the reacting groups, leading to a high effective molarity.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

No experimental data was found for the spectroscopic characterization of 2-chloro-N-(2-nitrophenyl)propanamide. Therefore, the following subsections are without content.

X-ray Crystallography and Solid-State Structure Determination

There is no available X-ray crystallographic data for this compound in the searched scientific databases. Consequently, a detailed analysis of its solid-state structure cannot be provided.

Molecular Conformation and Torsion Angle Analysis

Without crystallographic data, an analysis of the molecular conformation and torsion angles of this compound cannot be performed.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The molecular structure of this compound contains key functional groups capable of forming robust intermolecular interactions, namely hydrogen and halogen bonds, which are crucial in dictating the supramolecular assembly.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). It is highly probable that the crystal structure of this compound would be significantly influenced by N–H···O=C hydrogen bonds . In analogous structures, such as 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains through these N–H···O hydrogen bonds between adjacent amide groups. researchgate.netnih.gov Furthermore, the nitro group (–NO₂) provides additional strong hydrogen bond acceptors. Therefore, interactions involving the amide N-H and the oxygen atoms of the nitro group (N–H···O-N) are also anticipated. Weaker C–H···O interactions, where activated aromatic or aliphatic C-H groups donate to carbonyl or nitro oxygens, are also expected to play a role in stabilizing the crystal lattice, as seen in related nicotinamide (B372718) structures. nih.gov In some similar benzamide (B126) compounds, intramolecular N—H⋯O hydrogen bonds are observed, leading to the formation of S(6) ring motifs. nih.gov

Below is a table summarizing the likely intermolecular interactions.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) |

| Hydrogen Bond | N-H (Amide) | O (Nitro group) |

| Hydrogen Bond | C-H (Aromatic/Aliphatic) | O=C (Amide) / O (Nitro group) |

| Halogen Bond | C-Cl | O=C (Amide) / O (Nitro group) |

Crystal Packing Arrangements

The strong N–H···O=C hydrogen bonds are likely to assemble the molecules into one-dimensional chains or tapes. researchgate.netnih.gov These primary supramolecular chains would then be further organized into layers or more complex 3D networks through weaker interactions. The C–Cl···O halogen bonds and C–H···O hydrogen bonds would likely act as the linking forces between these primary chains, governing how they stack and interlock. researchgate.netnih.gov For example, in 3-chloro-N-(2-nitrophenyl)benzamide, weak C—H⋯O hydrogen bonds link molecules into C(7) chains. nih.gov The specific arrangement (e.g., parallel or herringbone) would depend on the subtle energetic balance of the various interactions and the steric demands of the substituent groups on the phenyl ring. The planarity of the phenyl ring and the amide group would also facilitate π-π stacking interactions between aromatic rings of adjacent molecules, further stabilizing the crystal structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. jst.org.injst.org.in Ab initio methods, while typically more computationally intensive, are based on first principles without empirical parameterization, offering a high level of theory for benchmark calculations.

For 2-chloro-N-(2-nitrophenyl)propanamide, these calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution in a molecule containing heteroatoms and aromatic systems. jst.org.in The primary output of these calculations is the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface. jst.org.in

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. jst.org.in The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. jst.org.in

For this compound, the HOMO is expected to be localized primarily on the nitrophenyl ring and the amide nitrogen, which are electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the carbonyl carbon of the amide. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting intermolecular interactions.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 2.0 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.5 eV | Measure of electron-attracting power |

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. The amide bond (CO-NH) and the bond connecting the nitrogen to the phenyl ring are key sources of conformational flexibility. Computational methods can map the potential energy surface (PES) by systematically rotating these bonds to identify the various possible conformers. nih.gov

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 75.3 |

| 2 | -15.0° | 1.25 | 13.5 |

| 3 | 15.0° | 1.25 | 13.5 |

| 4 (Transition State) | 90.0° | 5.50 | <0.1 |

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation provides a set of normal vibrational modes and their corresponding frequencies. jst.org.in These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. jst.org.in

For this compound, this analysis would predict characteristic frequencies for its functional groups. Key vibrations would include the N-H stretching of the amide group, the C=O stretching of the carbonyl, the asymmetric and symmetric stretching of the NO₂ group, C-N stretching, and the C-Cl stretching mode. The precise positions of these bands provide a structural fingerprint of the molecule. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Amide (-NH) | ~3350 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Amide (-C=O) | ~1680 | Strong |

| N-O Asymmetric Stretch | Nitro (-NO₂) | ~1530 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | ~1350 | Strong |

| C-N Stretch | Amide/Aromatic | ~1250 | Medium |

| C-Cl Stretch | Chloroalkane | ~750 | Medium-Strong |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and binding processes.

For this compound, an MD simulation could be used to study its behavior in a solvent like water or its interaction with a biological macromolecule, such as an enzyme active site. nih.gov Such simulations can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), calculate binding free energies, and provide a more realistic understanding of how the molecule behaves in a complex biological environment. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net Beyond vibrational spectra (IR and Raman), quantum chemical calculations can predict other spectroscopic data:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum is a powerful tool for structural elucidation. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations (e.g., π→π* or n→π* transitions). mdpi.com

The strong correlation between predicted and experimental spectra serves as a validation of both the synthesized structure and the computational model used.

Table 4: Correlation of Predicted and Experimental Spectroscopic Data

| Computational Method | Predicted Data | Experimental Technique | Purpose of Correlation |

| DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) | FT-IR / FT-Raman | Functional group identification and structural confirmation. |

| GIAO / CSGT Method | ¹H and ¹³C Chemical Shifts (ppm) | NMR Spectroscopy | Assignment of signals and verification of atomic connectivity. |

| TD-DFT | Electronic Transitions (λ_max in nm) | UV-Vis Spectroscopy | Confirmation of the conjugated system and electronic structure. |

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational chemistry plays a vital role in SAR by quantifying molecular properties (descriptors) that can be correlated with activity. For a molecule like this compound, which has features common in bioactive compounds, SAR modeling can guide the design of more potent analogues.

Key molecular descriptors derived from computational studies include:

Electronic Properties: The energies of HOMO and LUMO, charge distribution, and dipole moment can influence how the molecule interacts with a biological target. For instance, the electron-withdrawing nitro group and chlorine atom significantly alter the electronic landscape of the phenyl ring, which could be critical for binding. mdpi.com

Steric Properties: Molecular shape, volume, and surface area are crucial for ensuring a good fit within a receptor's binding pocket.

Hydrophobicity: The partition coefficient (logP) can be calculated to predict how the molecule distributes between aqueous and lipid environments, which is important for cell membrane permeability.

By systematically modifying the structure of this compound in silico (e.g., changing the position of the nitro group, substituting the chlorine with other halogens) and calculating these descriptors, a quantitative SAR (QSAR) model can be developed to predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

Table 5: Illustrative Structure-Activity Relationship (SAR) for this compound Derivatives

| Modification to Parent Structure | Predicted Effect on a Hypothetical Activity | Rationale |

| Move NO₂ group from ortho to para position | Decrease | Alters the electrostatic profile and steric hindrance near the amide linker, potentially disrupting a key binding interaction. |

| Replace -Cl with -F | No significant change or slight decrease | Fluorine is smaller and less polarizable, which might slightly weaken hydrophobic or halogen bonding interactions. |

| Replace -Cl with -Br | Increase | Bromine is larger and more polarizable, potentially enhancing van der Waals or halogen bonding interactions in a specific binding pocket. |

| Add a methyl group to the phenyl ring | Variable | Could increase activity through favorable hydrophobic interactions or decrease it due to steric clash, depending on position. |

Binding Mode Analysis and Molecular Docking Studies

As of the latest available research, specific binding mode analyses and molecular docking studies for this compound against potential biological targets have not been reported in peer-reviewed literature. Computational chemistry and theoretical studies are crucial for elucidating the potential interactions of a compound with biological macromolecules, thereby predicting its pharmacological activity and guiding further drug development. However, the scientific community has not yet published research focusing on the in-silico evaluation of this particular compound.

While studies on structurally related compounds, such as other chloro-N-phenylpropanamide derivatives, have been conducted to understand their interactions with various enzymes and receptors, this information cannot be extrapolated to this compound due to the unique influence of the 2-nitrophenyl substituent on the molecule's electronic and steric properties.

Future research involving molecular docking simulations would be invaluable to identify potential protein targets for this compound. Such studies would involve docking the compound into the binding sites of a range of biologically relevant proteins to calculate binding affinities and visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This would provide insights into its potential mechanism of action and pave the way for experimental validation.

Advanced Research Applications and Chemical Utility

Role as an Intermediate in Complex Organic Synthesis

The utility of 2-chloro-N-(2-nitrophenyl)propanamide as a synthetic intermediate is underscored by its ability to participate in a range of chemical transformations, leading to the formation of more intricate molecular architectures. The presence of the α-chloro amide group provides a reactive site for nucleophilic substitution, while the nitro group can be chemically modified, offering pathways to diverse functionalized molecules.

While direct studies detailing the use of this compound in the synthesis of specific bioactive molecules are not extensively documented, the broader class of N-phenylacetamide derivatives is recognized for its importance in constructing biologically active compounds. For instance, a structurally related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been synthesized and investigated for its ability to stimulate endogenous nitric oxide synthesis,

Applications in Materials Science (e.g., optical properties, dye-sensitized solar cells)

There is currently no scientific literature available that describes the application or investigation of this compound in the field of materials science. Consequently, data on its potential optical properties, such as absorption and emission spectra, or its utility as a component in dye-sensitized solar cells (DSSCs) are absent from the public record. The exploration of related chloro-amide and nitrophenyl-containing compounds in materials science exists, but direct extrapolation of these properties to the specific isomer and structure of this compound would be purely speculative without experimental validation.

Ligand Design and Receptor Interaction Probes

The design of ligands for specific biological receptors is a cornerstone of modern pharmacology and chemical biology. Small molecules are often systematically modified to probe and understand their interactions with protein binding sites. While the amide and nitrophenyl moieties present in this compound are common features in bioactive molecules, there is no published research that utilizes this specific compound as a starting point or intermediate for the design of receptor interaction probes. Studies on its binding affinity, selectivity for any particular receptor, or its use in structure-activity relationship (SAR) investigations are not available.

Development of Novel Chemical Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. An effective chemical probe must exhibit high potency, selectivity, and a well-understood mechanism of action. The development of such tools often involves extensive medicinal chemistry efforts to optimize a lead compound. At present, this compound has not been identified or developed as a chemical probe for any biological target in the available scientific literature. There are no reports on its biological activity, cellular effects, or its validation as a tool for chemical biology research.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-(2-nitrophenyl)propanamide in academic research?

Methodological Answer: The synthesis of this compound typically involves coupling 2-chloropropionyl chloride with 2-nitroaniline. A standard procedure includes:

- Reaction Setup: Dissolve 2-nitroaniline in dry dichloromethane (DCM) under inert conditions.

- Coupling Agent: Add a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine .

- Acylation: Introduce 2-chloropropionyl chloride dropwise at 0°C to minimize side reactions. Stir for 2–3 hours .

- Workup: Extract the product using DCM, wash with aqueous HCl, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations:

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Spectroscopic Techniques:

- ¹H NMR: Expect signals for the amide NH (~10.00 ppm, singlet), aromatic protons (δ 6.87–8.29 ppm), and the chloro-propanamide backbone (δ 1.53–4.47 ppm) .

- IR: Key peaks include C=O stretching (~1664–1702 cm⁻¹), N–H bending (~3267 cm⁻¹), and C–Cl stretching (~752 cm⁻¹) .

- HR-MS: Confirm molecular weight with [M+H]+ peaks (e.g., m/z 338.2 observed for related derivatives) .

Chromatography:

Q. How can researchers resolve enantiomers of chloro-propanamide derivatives for structure-activity studies?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Monitor elution via polarimetry ([α]D values reported up to +56.7) .

- Crystallography: Employ SHELXL for single-crystal refinement. Key metrics include R1 factor (<5%) and Flack parameter for absolute configuration determination .

Challenges:

- Low enantiomeric excess (ee) due to racemization during synthesis. Mitigate by optimizing reaction pH and temperature .

Q. What strategies address low yields in amidation reactions for nitroaryl propanamides?

Methodological Answer:

- Activating Agents: Replace traditional coupling agents (e.g., DCC) with N,N-carbonyldiimidazole (CDI) to reduce side products .

- Solvent Optimization: Switch from DCM to tetrahydrofuran (THF) for better solubility of nitroaryl intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .

Data Contradictions:

- Conflicting reports on DIPEA efficacy in nitro-substituted systems. Triethylamine may improve reproducibility in polar solvents .

Q. How should researchers interpret conflicting NMR data for chloro-propanamides in different solvents?

Methodological Answer:

- Solvent Effects: Deuterated DMSO induces downfield shifts for NH protons (δ 10.00 ppm) due to hydrogen bonding, while CDCl3 shows upfield shifts (δ 8.29 ppm) .

- Dynamic Exchange: Broadened peaks in DMSO-d6 suggest slow amide proton exchange. Use variable-temperature NMR to confirm .

Example Comparison:

| Solvent | NH Proton Shift (δ) | Backbone CH2 Shift (δ) | Reference |

|---|---|---|---|

| DMSO-d6 | 10.00 (s) | 3.90 (t) | |

| CDCl3 | 8.29 (br) | 4.42–4.47 (q) |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Key parameters include C–Cl bond length (1.78 Å) and charge distribution on the carbonyl carbon .

- MD Simulations: Simulate solvation effects in water/ethanol mixtures using GROMACS. Polar solvents stabilize the transition state, lowering activation energy .

Validation:

- Compare computed IR spectra with experimental data (RMSD <5 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。